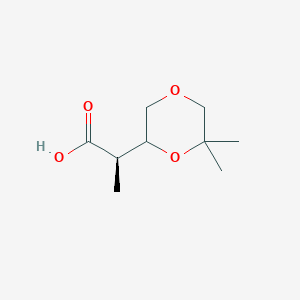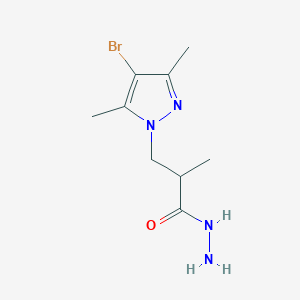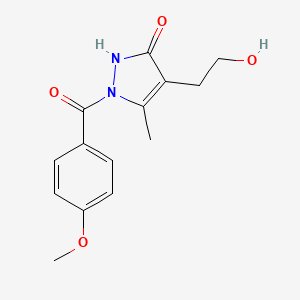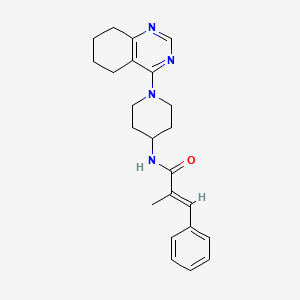
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPA and belongs to the class of carboxylic acids. In
Mechanism Of Action
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is not yet fully understood. However, studies have shown that the compound can act as a chiral auxiliary in asymmetric synthesis by selectively controlling the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. However, studies have shown that the compound is non-toxic and has low cytotoxicity.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound is non-toxic and has low cytotoxicity, making it safe to handle in the lab. However, one of the limitations of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is its limited availability.
Future Directions
There are several future directions for the research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. One such direction is the exploration of its potential as a building block for the synthesis of prodrugs. Additionally, further research is needed to fully understand the mechanism of action of the compound. The development of new and efficient synthesis methods for (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is also an area of future research. Finally, the compound's potential as a chiral auxiliary in asymmetric synthesis can be explored further.
Conclusion:
In conclusion, (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is a chemical compound that has shown potential applications in various fields of science, including drug delivery systems and asymmetric synthesis. The compound's non-toxicity and low cytotoxicity make it safe to handle in the lab. However, further research is needed to fully understand its mechanism of action and explore its potential as a building block for the synthesis of prodrugs.
Synthesis Methods
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid involves the reaction of ethyl 2-(2-oxoethyl)acrylate with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base. The reaction yields (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid as a white solid.
Scientific Research Applications
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has shown potential applications in various fields of science. One such application is in the field of drug delivery systems. The compound can be used as a building block for the synthesis of prodrugs, which can be used to improve the bioavailability of drugs. Additionally, (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has shown potential as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COCC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)

![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)